5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine

Ion channel pharmacology TASK potassium channels Selectivity profiling

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine (CAS 192869-50-4) is a nitrogen-containing bicyclic heterocycle with the molecular formula C₇H₉N₃ and a molecular mass of 135.17 g/mol. It features a melting point range of 186–187 °C and is typically supplied as a solid with a purity specification of ≥97% from major chemical vendors.

Molecular Formula C7H9N3
Molecular Weight 135.17 g/mol
CAS No. 192869-50-4
Cat. No. B066366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
CAS192869-50-4
Molecular FormulaC7H9N3
Molecular Weight135.17 g/mol
Structural Identifiers
SMILESC1CNCC2=CN=CN=C21
InChIInChI=1S/C7H9N3/c1-2-8-3-6-4-9-5-10-7(1)6/h4-5,8H,1-3H2
InChIKeySTXKJIIHKFGUCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine (CAS 192869-50-4): Core Scaffold Identity and Physicochemical Baseline


5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine (CAS 192869-50-4) is a nitrogen-containing bicyclic heterocycle with the molecular formula C₇H₉N₃ and a molecular mass of 135.17 g/mol [1]. It features a melting point range of 186–187 °C and is typically supplied as a solid with a purity specification of ≥97% from major chemical vendors [1]. This compound serves as the foundational “THPP” (tetrahydropyrido[4,3-d]pyrimidine) core, a privileged scaffold in medicinal chemistry widely employed as a starting material for the synthesis of diverse kinase inhibitors and ion channel modulators [2].

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: Why Alternative Bicyclic Cores Cannot Substitute the THPP Scaffold


The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) core is not functionally interchangeable with other pyridopyrimidine isomers (e.g., pyrido[2,3-d]pyrimidine or pyrido[3,4-d]pyrimidine) or with fully aromatic analogs. The partially saturated tetrahydro ring imparts a unique three-dimensional conformation that enables distinct ATP-binding site interactions across multiple kinase families, as evidenced by its application in CaMKII, PI3Kδ, mTOR, and ATR inhibitor programs [1][2]. Substituting the THPP core with alternative heterocycles frequently results in complete loss of target selectivity or significant deterioration of cellular potency and ADME parameters, underscoring the scaffold's non-substitutable nature in established synthetic routes and structure-activity relationships [3].

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: Quantitative Comparator-Based Differentiation Evidence


TASK-3 Channel Selectivity: 9-Fold Discrimination Over TASK-1 Achieved with THPP-Based Antagonist PK-THPP

The THPP-derived antagonist PK-THPP demonstrates approximately 9-fold higher potency for TASK-3 potassium channels relative to the closely related TASK-1 channel, a selectivity window not observed with alternative chemotypes [1].

Ion channel pharmacology TASK potassium channels Selectivity profiling

CaMKII Inhibition: THPP-Derived CaMKII-IN-1 Exhibits 25-Fold Superior Potency Over KN-93 and >100-Fold Kinase Selectivity

The THPP-based inhibitor CaMKII-IN-1 (CAS 1208123-85-6) achieves an IC₅₀ of 63 nM against CaMKII, representing a 25-fold improvement over the widely used reference inhibitor KN-93. Furthermore, CaMKII-IN-1 displays >100-fold selectivity against a panel of five off-target kinases [1].

Kinase inhibition CaMKII Selectivity profiling

PI3Kδ Selectivity: THPP-Optimized Compound 11f Provides a 136-Fold Selectivity Window Against PI3Kα

Optimization of the THPP scaffold yielded compound 11f, a PI3Kδ inhibitor with an IC₅₀ of 15 nM against PI3Kδ and an IC₅₀ of 2,038 nM against PI3Kα, achieving a selectivity ratio of approximately 136-fold [1].

PI3K inhibition Autoimmune disease Kinase selectivity

Fungicidal Activity: Pyrido[4,3-d]pyrimidine Derivatives Outperform Epoxiconazole Against Botrytis cinerea (EC₅₀: 0.191 vs. 0.670 μg/mL)

Pyrido[4,3-d]pyrimidine analogs 2l, 2m, 4f, and 4g exhibited superior fungicidal activity against Botrytis cinerea compared to the commercial triazole fungicide epoxiconazole, with compound 2l achieving an EC₅₀ of 0.191 μg/mL versus 0.670 μg/mL for epoxiconazole, representing a 3.5-fold improvement in potency [1].

Agrochemical discovery Fungicide development CYP51 inhibition

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: Evidence-Derived Application Scenarios for Scientific and Industrial Procurement


TASK-3 Channel Antagonist Lead Optimization

Research groups developing selective TASK-3 channel modulators for neurological disorders or oncology should prioritize the THPP core scaffold. The demonstrated 9-fold selectivity window between TASK-3 and TASK-1 with PK-THPP establishes a baseline for further SAR exploration, reducing the risk of cross-reactivity with the closely related TASK-1 channel that is prevalent in cardiac tissue [1].

CaMKII Inhibitor Development Requiring High Selectivity

For projects targeting CaMKII in cardiovascular, neurological, or inflammatory disease models, the THPP scaffold offers a proven path to sub-100 nM potency combined with >100-fold kinase selectivity [2]. Procurement of the parent 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine enables access to the CaMKII-IN-1 chemotype, which significantly outperforms the traditional tool compound KN-93 and minimizes confounding off-target effects in cellular and in vivo assays.

PI3Kδ-Selective Inhibitor Synthesis for Autoimmune and B-Cell Malignancy Programs

The THPP scaffold is a validated starting point for synthesizing PI3Kδ inhibitors with high selectivity against PI3Kα, as demonstrated by compound 11f's 136-fold discrimination ratio [3]. This selectivity profile is critical for avoiding the insulin resistance and glucose dysregulation associated with PI3Kα inhibition, making the scaffold particularly attractive for chronic autoimmune indications where long-term dosing safety is paramount.

Next-Generation Agricultural Fungicide Discovery Targeting CYP51

Agrochemical research programs seeking to overcome resistance to triazole fungicides should consider pyrido[4,3-d]pyrimidine analogs as a differentiated chemotype. Quantitative efficacy data against Botrytis cinerea demonstrate that optimized pyrido[4,3-d]pyrimidine derivatives can achieve EC₅₀ values up to 3.5-fold lower than the commercial standard epoxiconazole, while simultaneously inhibiting the CYP51 target with comparable or improved potency [4].

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